molecular formula C19H22ClN3O3S B2943309 1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea CAS No. 896273-43-1

1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea

Cat. No. B2943309
CAS RN: 896273-43-1
M. Wt: 407.91
InChI Key: SGUKVOSYEANWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea, also known as TPU-0033 or URB937, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which play a crucial role in the regulation of pain, inflammation, and mood. TPU-0033 has gained attention as a potential therapeutic agent for various conditions, including chronic pain, anxiety, and depression.

Scientific Research Applications

Electronic and Optical Applications

Nonlinear Optical Properties

Novel chalcone derivatives with chlorophenyl groups have been studied for their electronic, optical, and nonlinear optical properties. Such compounds, including those with pyridinyl and propenone components, have shown potential applications in nonlinear optics due to their significant second and third harmonic generation efficiencies. These materials are promising for optoelectronic device fabrications due to their superior electro-optic properties and high static and dynamic polarizability compared to urea (Shkir et al., 2018).

Synthesis and Characterization

Organic Nonlinear Optical Material Synthesis

The synthesis and characterization of organic nonlinear optical materials with chlorophenyl and pyridinyl groups have been explored. These studies include crystal growth techniques and analyses of molecular structure, vibrational spectra, and thermodynamic parameters. The research highlights the potential of these compounds in nonlinear optical (NLO) device applications due to their high second harmonic generation (SHG) efficiency and thermal stability (Menezes et al., 2014).

Medicinal Chemistry

Anticancer Agents

Derivatives of diaryl ureas with pyridinylmethoxy phenyl components have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects, suggesting their potential as anticancer agents and their use in further research as possible BRAF inhibitors (Feng et al., 2020).

Corrosion Inhibition

Metal Surface Protection

Urea derivatives have been investigated for their role as corrosion inhibitors on metal surfaces, particularly in acidic solutions. These studies reveal the effectiveness of such compounds in protecting metals from corrosion, highlighting their potential application in industrial processes that require corrosion resistance (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-14-7-9-18(10-8-14)27(25,26)23-11-3-6-17(23)13-21-19(24)22-16-5-2-4-15(20)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUKVOSYEANWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea

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